molecular formula C13H14N4O3S2 B2874176 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 392293-45-7

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2874176
CAS No.: 392293-45-7
M. Wt: 338.4
InChI Key: WDRVNPORUYFSSL-UHFFFAOYSA-N
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Description

2-((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a thiadiazole-based acetamide derivative characterized by a 1,3,4-thiadiazole core substituted with an acetamido group at position 5 and a thioether-linked acetamide moiety bearing a 4-methoxyphenyl group. The 1,3,4-thiadiazole scaffold is notable for its electron-rich structure, enabling diverse chemical modifications that influence biological activity and physicochemical properties.

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S2/c1-8(18)14-12-16-17-13(22-12)21-7-11(19)15-9-3-5-10(20-2)6-4-9/h3-6H,7H2,1-2H3,(H,15,19)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRVNPORUYFSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Acetylation: The acetamido group is introduced by acetylation of the amino group on the thiadiazole ring using acetic anhydride or acetyl chloride.

    Thioether Formation: The thioether linkage is formed by reacting the thiadiazole derivative with a suitable halide, such as 4-methoxyphenylacetyl chloride, under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the acetamido group or the thiadiazole ring, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Thiadiazole derivatives are often studied as catalysts in organic reactions due to their unique electronic properties.

    Material Science: These compounds can be used in the development of new materials with specific electronic or optical properties.

Biology

    Antimicrobial Agents: Thiadiazole derivatives have shown potential as antimicrobial agents against a variety of pathogens.

    Enzyme Inhibitors: These compounds can act as inhibitors for specific enzymes, making them useful in biochemical research.

Medicine

    Drug Development: The compound is studied for its potential use in drug development, particularly for its antimicrobial and enzyme inhibitory properties.

    Therapeutic Agents: Potential use as therapeutic agents for various diseases, including cancer and infectious diseases.

Industry

    Agriculture: Used in the development of agrochemicals, such as pesticides and herbicides.

    Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.

Mechanism of Action

The mechanism of action of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The 4-methoxyphenyl group enhances bioactivity across multiple studies, while bulkier substituents (e.g., triazinoquinazoline) improve stability but may reduce solubility .
  • Therapeutic Potential: The target compound’s structural similarity to Akt inhibitors () and antiproliferative agents () positions it as a candidate for oncology and infectious disease research .

Biological Activity

The compound 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a thiadiazole derivative that has attracted interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The structural formula of the compound reveals several functional groups that contribute to its biological activity:

  • Thiadiazole Ring : Known for its role in enhancing biological reactivity.
  • Acetamido Group : May influence solubility and biological interactions.
  • Methoxyphenyl Moiety : Enhances lipophilicity, which can improve membrane permeability.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial activity , particularly against certain bacteria and fungi. Its unique structural features allow it to interact with various biological targets, making it a candidate for further development as an antimicrobial agent.

Antimicrobial Properties

A study highlighted the effectiveness of related thiadiazole derivatives in inhibiting bacterial growth. For instance, compounds similar to this compound demonstrated promising results against:

  • Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.
  • Gram-negative bacteria : Inhibition observed in Escherichia coli.
  • Fungal pathogens : Activity noted against Candida species.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, disrupting cellular integrity.
  • Receptor Interaction : Potential modulation of receptor activity related to inflammation and infection response.

Case Studies and Research Findings

Several studies have documented the biological activity of thiadiazole derivatives. Below are key findings relevant to this compound:

Study ReferenceBiological ActivityObservations
AntimicrobialSignificant inhibition of bacterial growth; effective against E. coli and S. aureus.
AntiviralRelated compounds showed efficacy against viral replication in vitro.
AnticancerThiadiazole derivatives demonstrated moderate antiproliferative activity across various cancer cell lines with IC50 values ranging from 3.97 to 33.14 μM.

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